![molecular formula C8H10O2 B1169602 3-[(1S)-1-Hydroxyethyl]phenol CAS No. 194545-44-3](/img/structure/B1169602.png)

3-[(1S)-1-Hydroxyethyl]phenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenolic compounds, like “3-[(1S)-1-hydroxyethyl]phenol,” often involves the formation of complexes with metal ions or the use of specific catalysts to introduce the hydroxyethyl group to the phenol ring. For example, Xie et al. (2005) described the synthesis of a novel alcohol and phenol-containing polyamine ligand and its Co(III) and Cu(II) complexes, demonstrating the structural versatility of phenolic compounds in coordination chemistry (Xie et al., 2005).

Molecular Structure Analysis

The molecular structure of phenolic compounds, including “this compound,” can be determined using various spectroscopic and crystallographic techniques. Studies such as those by Hariharasarma & Gray (1998) provide insights into the crystal structure of related phenolic compounds, revealing the presence of intramolecular hydrogen bonding and the spatial arrangement of substituents on the phenol ring (Hariharasarma & Gray, 1998).

Chemical Reactions and Properties

Phenolic compounds undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and coupling reactions. The presence of the hydroxyethyl group in “this compound” can influence its reactivity and the types of chemical transformations it can undergo. Studies like those by Wu et al. (2018) on the palladium-catalyzed reductive [5+1] cycloaddition of enynes with CO, demonstrate the potential for synthesizing functionalized phenols, showcasing the chemical versatility of phenolic compounds (Wu et al., 2018).

Physical Properties Analysis

The physical properties of “this compound,” such as melting point, boiling point, and solubility, are influenced by its molecular structure. The hydroxyethyl group can affect the compound's hydrogen bonding capability, which in turn influences its physical characteristics. Research on related phenolic compounds provides a foundation for understanding these properties.

Chemical Properties Analysis

The chemical properties of “this compound” are defined by its functional groups. The phenol moiety contributes to its acidity, while the hydroxyethyl group affects its reactivity towards nucleophilic substitutions and oxidation reactions. The study on the selective hydroxylation of benzene to phenol by Shoji et al. (2013) highlights the reactivity of phenolic compounds under catalytic conditions, offering insight into their chemical behavior (Shoji et al., 2013).

Wissenschaftliche Forschungsanwendungen

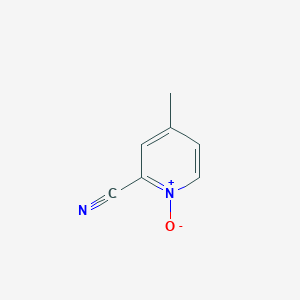

Synthese von bioaktiven Naturstoffen und leitfähigen Polymeren

Phenolderivate, wie z. B. “3-[(1S)-1-Hydroxyethyl]phenol”, haben ein hohes Potenzial als Bausteine für die Synthese von bioaktiven Naturstoffen und leitfähigen Polymeren {svg_1}. Viele Synthesemethoden für Phenolderivate wurden entwickelt, die sich auf die Funktionalisierung und Umwandlung von funktionellen Gruppen um den aromatischen Ring konzentrieren {svg_2}.

Herstellung von Kunststoffen, Klebstoffen und Beschichtungen

“this compound” und andere m-Aryloxyphenole werden häufig bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen verwendet {svg_3}. Sie verbessern die thermische Stabilität und die Flammbeständigkeit dieser Materialien {svg_4}.

Antioxidantien, UV-Absorber und Flammschutzmittel

m-Aryloxyphenole, einschließlich “this compound”, haben eine breite Palette an Anwendungen als Antioxidantien, UV-Absorber und Flammschutzmittel {svg_5}.

Potenzielle biologische Aktivitäten

Es wurde festgestellt, dass m-Aryloxyphenole ein potenzielles biologisches Aktivitätsprofil aufweisen, einschließlich Antitumor- und entzündungshemmender Wirkungen {svg_6}.

Organische Photodetektoren, organische Leuchtdioden und organische Spintronik

Phenoxydiradikalen, die von “this compound” abgeleitet werden können, weisen hervorragende halbleitende Eigenschaften mit potenziellen Anwendungen im Bereich der organischen Photodetektoren, organischen Leuchtdioden und der organischen Spintronik auf {svg_7}.

Aktive Materialien in organischen Radikalbatterien und Einzelmolekül-Magnetmaterialien

Die einzigartigen elektronischen, optischen und magnetischen Eigenschaften und die Stabilität von Phenoxydiradikalen zeigen große potenzielle Anwendungen im Bereich der aktiven Materialien, wie z. B. organische Radikalbatterien und Einzelmolekül-Magnetmaterialien {svg_8}.

Wirkmechanismus

Target of Action

The primary target of 3-[(1S)-1-hydroxyethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The resulting increase in acetylcholine levels can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is likely involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids. This pathway is crucial for the production of a variety of secondary metabolites, including phenolic compounds . The compound may also be involved in the phenylpropanoid pathway , which leads to the production of a wide range of compounds, including flavonoids, coumarins, and lignans .

Result of Action

The inhibition of Acetylcholinesterase by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location of the cholinergic transmission.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may influence its ability to interact with its target. Additionally, the presence of other molecules can impact the compound’s action, as they may compete for the same target or alter the target’s conformation

Eigenschaften

IUPAC Name |

3-[(1S)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B1169526.png)